molecular formula C11H16N2O3 B13538201 Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate

Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate

Cat. No.: B13538201
M. Wt: 224.26 g/mol
InChI Key: RVULWMACWWRHEM-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a piperidine ring, a six-membered ring containing one nitrogen atom. The combination of these rings imparts unique chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with piperidine to form ethyl 2-(piperidin-4-yl)acetate. This intermediate is then subjected to cyclization with formamide to yield the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the oxazole ring .

Scientific Research Applications

Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Another oxazole derivative with different substituents.

    Ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride: A similar compound with a hydrochloride salt form.

    Macrooxazoles A-D: A group of oxazole derivatives isolated from natural sources.

Uniqueness

Ethyl 2-(piperidin-4-yl)oxazole-5-carboxylate is unique due to its specific combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-13-10(16-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3

InChI Key

RVULWMACWWRHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2CCNCC2

Origin of Product

United States

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